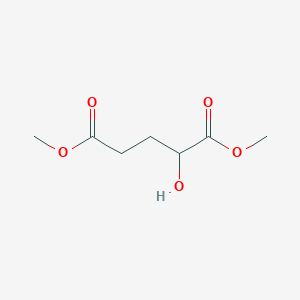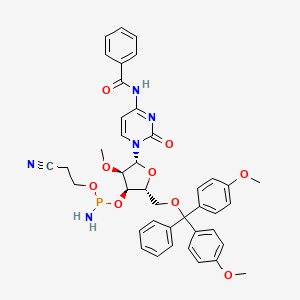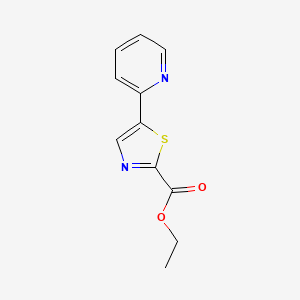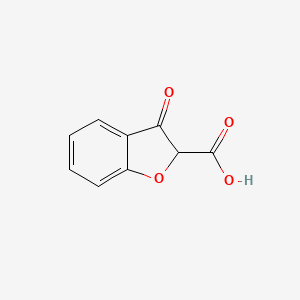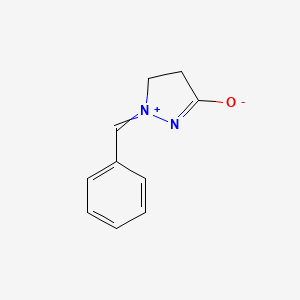
2-Benzylidene-3,4-dihydropyrazol-2-ium-5-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenylmethyleneimmoniom-3-pyrazolidinone-1,2-inner salt is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.2 g/mol It is known for its unique structure, which includes a pyrazolidinone ring fused with a phenylmethyleneimmonium group
准备方法
The synthesis of 1-Phenylmethyleneimmoniom-3-pyrazolidinone-1,2-inner salt typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the condensation of a pyrazolidinone derivative with a phenylmethyleneimmonium salt . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
化学反应分析
1-Phenylmethyleneimmoniom-3-pyrazolidinone-1,2-inner salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
科学研究应用
1-Phenylmethyleneimmoniom-3-pyrazolidinone-1,2-inner salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Phenylmethyleneimmoniom-3-pyrazolidinone-1,2-inner salt involves its interaction with molecular targets through its reactive functional groups. The phenylmethyleneimmonium group can participate in electrophilic and nucleophilic reactions, while the pyrazolidinone ring can engage in hydrogen bonding and other interactions. These properties enable the compound to modulate biochemical pathways and exert its effects .
相似化合物的比较
1-Phenylmethyleneimmoniom-3-pyrazolidinone-1,2-inner salt can be compared with other similar compounds such as:
Pyrazolidinone derivatives: These compounds share the pyrazolidinone ring structure but differ in their substituents, leading to variations in reactivity and applications.
Phenylmethyleneimmonium salts: These salts have the phenylmethyleneimmonium group but lack the pyrazolidinone ring, resulting in different chemical properties and uses.
Immonium compounds: These compounds contain the immonium functional group and are used in various chemical reactions and applications.
The uniqueness of 1-Phenylmethyleneimmoniom-3-pyrazolidinone-1,2-inner salt lies in its combined structure, which imparts distinct reactivity and potential for diverse applications.
属性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC 名称 |
2-benzylidene-3,4-dihydropyrazol-2-ium-5-olate |
InChI |
InChI=1S/C10H10N2O/c13-10-6-7-12(11-10)8-9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
InChI 键 |
BKFOLPLGOGKAKR-UHFFFAOYSA-N |
规范 SMILES |
C1C[N+](=CC2=CC=CC=C2)N=C1[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chloro-3-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B14041986.png)

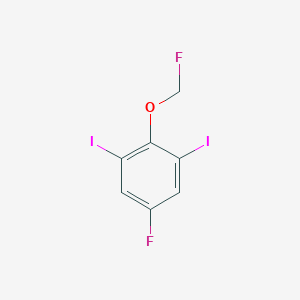
![tert-Butyl5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14042012.png)
![Tert-butyl N-(2-azaspiro[3.3]heptan-6-YL)-N-methyl-carbamate bis(oxalic acid)](/img/structure/B14042013.png)
